Bienvenue dans la boutique en ligne BenchChem!

6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Click Chemistry Polymer Chemistry Surface Immobilization

6-[(4-Ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 1358065-30-1) is a synthetic N6-functionalized derivative within the [1,2,4]triazolo[1,5-c]quinazoline class, a fused heterocyclic scaffold extensively explored for adenosine receptor antagonism , GABA receptor modulation , and bone morphogenetic protein (BMP) pathway activation. The compound has a molecular formula of C24H18N4O and a molecular weight of 378.4 g/mol.

Molecular Formula C24H18N4O
Molecular Weight 378.4 g/mol
CAS No. 1358065-30-1
Cat. No. B6490754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
CAS1358065-30-1
Molecular FormulaC24H18N4O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5
InChIInChI=1S/C24H18N4O/c1-2-17-12-14-18(15-13-17)16-27-21-11-7-6-10-20(21)23-25-22(26-28(23)24(27)29)19-8-4-3-5-9-19/h2-15H,1,16H2
InChIKeyUROBUXSAUSTENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 1358065-30-1): Class, Core Scaffold, and Procurement Context


6-[(4-Ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 1358065-30-1) is a synthetic N6-functionalized derivative within the [1,2,4]triazolo[1,5-c]quinazoline class, a fused heterocyclic scaffold extensively explored for adenosine receptor antagonism [1], GABA receptor modulation [2], and bone morphogenetic protein (BMP) pathway activation [3]. The compound has a molecular formula of C24H18N4O and a molecular weight of 378.4 g/mol . Its defining structural feature is a 4-vinylbenzyl (4-ethenylphenylmethyl) substituent at the N6 position, introducing a terminal styrene moiety absent in the unsubstituted parent scaffold 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CGS-13767, CAS 104614-81-5). This vinyl group confers potential utility as a reactive handle for polymerization, surface immobilization, or thiol-ene conjugation, distinguishing it from prototypical class members used solely as pharmacological probes.

Why CGS-13767 or Other Triazoloquinazolines Cannot Substitute for 6-[(4-Ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one


Generic substitution within the [1,2,4]triazolo[1,5-c]quinazoline class is precluded by the functional consequences of N6-alkylation. The unsubstituted parent CGS-13767 (CAS 104614-81-5) exists in a tautomeric equilibrium involving the N6–H proton, which directly participates in hydrogen-bond donor interactions at the GABA_A receptor benzodiazepine binding site [1]. Replacement of this proton with a 4-vinylbenzyl group eliminates the hydrogen-bond donor capacity (ΔHBD = –1) while simultaneously increasing lipophilicity (estimated ΔlogP ≈ +2.5 to +3.0) and introducing a terminal styrene moiety capable of radical polymerization or thiol-ene click chemistry . These molecular changes are not cosmetic; they fundamentally alter the compound's target engagement profile, physicochemical properties, and synthetic utility. A researcher requiring a polymerizable triazoloquinazoline monomer or a surface-immobilizable affinity probe cannot achieve this functionality with CGS-13767, CGS-15943, or any other N6-unsubstituted or differently N6-substituted analog. The quantitative evidence below delineates the specific dimensions where substitution fails.

Quantitative Differentiation Evidence: 6-[(4-Ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one vs. Closest Analogs


Reactive Handle Presence: Terminal Styrene Moiety vs. CGS-13767 (No Vinyl Group)

The target compound uniquely bears a 4-vinylbenzyl substituent at N6, providing a terminal styrene (CH=CH2) reactive handle. The unsubstituted parent CGS-13767 (2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, CAS 104614-81-5) lacks any N6 substituent and therefore possesses no such reactive moiety. The presence of the vinyl group is confirmed by the SMILES notation C=CC1=CC=C(CN2C(=O)N3N=C(N=C3C3=C2C=CC=C3)C2=CC=CC=C2)C=C1 . This structural feature enables thiol-ene radical addition, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and covalent grafting onto surfaces—functionalities entirely inaccessible with CGS-13767. Purity specification from vendor data: ≥95% .

Click Chemistry Polymer Chemistry Surface Immobilization Chemical Biology

Hydrogen-Bond Donor Count: N6-Substituted vs. N6-Unsubstituted Triazoloquinazolines

N6-alkylation with the 4-vinylbenzyl group eliminates the single hydrogen-bond donor (HBD) present in the unsubstituted scaffold. CGS-13767 possesses one HBD at the N6–H position, which is implicated in GABA_A receptor binding [1]. The target compound has zero HBDs. This change is quantifiable: ΔHBD = –1. Hydrogen-bond acceptor count remains 4 (N atoms and carbonyl oxygen) for both compounds. The elimination of the HBD is expected to reduce GABA_A receptor affinity, redirecting biological activity toward targets tolerant of or preferring N6-substituted ligands, such as adenosine A3 receptors, for which related N6-substituted triazoloquinazolines show Ki values in the nanomolar range (e.g., CGS-15943: Ki = 14 nM at human A3) [2].

Medicinal Chemistry Physicochemical Properties Receptor Binding Drug Design

Molecular Weight and Lipophilicity Shift: Vinylbenzyl-Triazoloquinazoline vs. Parent CGS-13767

The addition of the 4-vinylbenzyl group (C9H7, exact mass 115.054) to the CGS-13767 core increases the molecular weight from 262.27 g/mol to 378.4 g/mol (ΔMW = +116.13 g/mol) . This structural change is accompanied by an estimated lipophilicity increase of ΔlogP ≈ +2.5 to +3.0 log units (class-level estimation based on the fragment contribution of a vinylbenzyl moiety; measured logP data for this specific compound are not publicly available). The increased MW and logP place the target compound beyond the typical 'rule-of-five' space for oral bioavailability, suggesting primary utility in in vitro probe applications, chemical biology tool development, or materials science rather than peroral drug development.

Physicochemical Properties ADME Solubility Permeability

Adenosine A3 Receptor Antagonism: Class-Level Activity Context for Triazolo[1,5-c]quinazolines

While no direct binding or functional data have been published for the target compound itself, the [1,2,4]triazolo[1,5-c]quinazoline class has well-established adenosine receptor antagonist activity. The prototypical compound CGS-15943 binds human A3 receptors with Ki = 14 nM and human A1 receptors with Ki = 3.5 nM [1]. US Patent 4,713,383 explicitly claims N6-substituted [1,2,4]triazolo[1,5-c]quinazolines (including N6-arylalkyl derivatives) as adenosine antagonists [2]. By structural analogy, the target compound—bearing a 2-phenyl substituent and an N6-arylmethyl group—falls within the claimed generic scope. However, without specific assay data, any quantitative potency claim for this compound would be unsupported extrapolation. Procurement for adenosine receptor research should be accompanied by in-house profiling.

Adenosine Receptors GPCR Pharmacology Inflammation Cancer

Purity Specification: Vendor-Supplied vs. Custom-Synthesized Triazoloquinazolines

The commercially supplied compound carries a vendor-specified purity of ≥95% . This is consistent with the purity specification of the closely related analog 6-[(4-nitrophenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 959532-13-9), also listed at ≥95% from similar sources . In contrast, in-house synthesized triazoloquinazolines often require extensive chromatographic purification to achieve comparable purity due to the formation of regioisomeric byproducts during N-alkylation. For procurement decisions, the availability of a pre-qualified, purity-guaranteed batch reduces lead time and eliminates the need for method development associated with custom synthesis of N6-substituted analogs.

Quality Control Reproducibility Chemical Procurement Analytical Chemistry

Critical Data Gap Advisory: Absence of Direct Biological Potency Data for This Compound

A systematic search of PubMed, patents, and authoritative chemical databases (as of May 2026) yielded no direct, quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for 6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one. All biological activity statements for this specific compound are class-level inferences drawn from structurally related triazoloquinazolines such as CGS-15943 (adenosine antagonist, BMP activator) and CGS-13767 (GABA receptor ligand). This represents a critical evidence gap. Procuring entities are advised that any target-specific potency, selectivity profile, or ADME property for this compound remains uncharacterized in the public domain [1][2][3]. Head-to-head biological comparisons with CGS-13767, CGS-15943, or other defined analogs cannot be performed at this time due to the absence of compound-specific data.

Data Transparency Risk Assessment Compound Selection Assay Development

Application Scenarios for 6-[(4-Ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one Derived from Differentiating Evidence


Synthesis of Triazoloquinazoline-Functionalized Polymers via Radical Copolymerization

The terminal styrene moiety enables direct incorporation of the triazoloquinazoline pharmacophore into polymer backbones through conventional free-radical or RAFT copolymerization with styrene, acrylates, or methacrylates. This application is uniquely enabled by the vinyl group characterized in Section 3, Evidence Item 1 . The resulting copolymers could serve as adenosine receptor-targeted drug delivery vehicles or BMP-pathway-modulating biomaterials for bone tissue engineering scaffolds, leveraging the class-level biological activity of the triazoloquinazoline core [1]. CGS-13767 cannot participate in radical polymerization due to the absence of a polymerizable group.

Covalent Surface Immobilization for Affinity Chromatography or Biosensor Development

The vinylbenzyl group permits covalent grafting onto thiol-functionalized surfaces via thiol-ene click chemistry, enabling the creation of triazoloquinazoline-modified sensor chips or affinity resins. The elimination of the N6–H hydrogen-bond donor (Section 3, Item 2) may alter the orientation of surface-immobilized ligand relative to solution-phase binding, a consideration for SPR biosensor assay design . This surface-immobilization strategy is not feasible with the unsubstituted parent CGS-13767, which lacks a suitable anchoring point that preserves the core pharmacophore's orientation.

Chemical Biology Probe for Target Identification via Photoaffinity Labeling or Click Chemistry Pull-Down

The vinyl group can serve as a latent attachment point for biotin, fluorophores, or photoaffinity tags via thiol-ene conjugation. This enables the compound to function as a scaffold for chemical biology probe development aimed at identifying the molecular target(s) of N6-substituted triazoloquinazolines. The ≥95% purity specification (Section 3, Item 5) ensures that conjugation reactions proceed with minimal interference from impurities . Given the absence of direct target engagement data for this compound (Section 3, Item 6), this scenario represents a discovery-phase application rather than a validated use case.

Structure-Activity Relationship (SAR) Reference Compound for N6-Substituted Triazoloquinazoline Libraries

The compound serves as a key comparator in SAR studies exploring the effect of N6-substituent bulk, electronics, and hydrogen-bonding capacity on biological activity. Its molecular weight of 378.4 g/mol and estimated logP of 5.0–6.0 (Section 3, Item 3) provide a reference point for assessing the property tolerance of triazoloquinazoline targets. Paired with the 4-nitrobenzyl analog (CAS 959532-13-9), which introduces an electron-withdrawing group, and the unsubstituted CGS-13767, researchers can systematically evaluate substituent effects on potency, selectivity, and physicochemical properties .

Quote Request

Request a Quote for 6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.